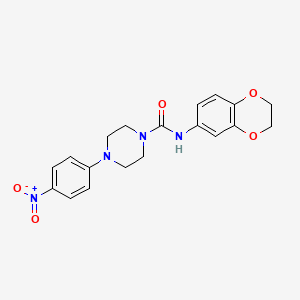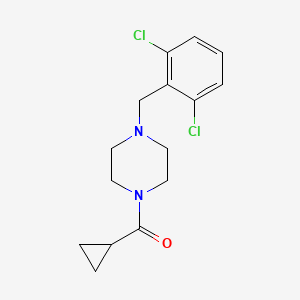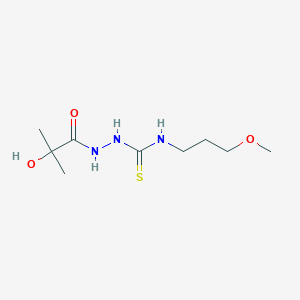![molecular formula C8H10N6S4 B4682682 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B4682682.png)
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine)
Overview
Description
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine), also known as BDTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound possesses a unique structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is not fully understood. However, several studies have suggested that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This makes 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) a potential candidate for the treatment of hyperpigmentation disorders. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels. This makes 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) a potential candidate for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been found to exhibit a wide range of biochemical and physiological effects. Several studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) possesses potent antitumor activity against various cancer cell lines. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has also been found to possess antimicrobial, antiviral, and anti-inflammatory properties. Furthermore, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is its unique structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is not fully understood, which makes it challenging to develop drugs based on this compound.
Future Directions
There are several future directions for the research and development of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine). One of the potential applications of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is in the treatment of cancer. Further studies are needed to investigate the antitumor activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) and its mechanism of action. Another potential application of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) is in the treatment of neurodegenerative disorders. Further studies are needed to investigate the activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) against acetylcholinesterase and butyrylcholinesterase. Furthermore, the antioxidant activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) makes it a potential candidate for the treatment of oxidative stress-related diseases. Further studies are needed to investigate the antioxidant activity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) and its mechanism of action. Overall, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has the potential to become a valuable tool in the field of medicinal chemistry, and further research is needed to fully understand its pharmacological properties.
Scientific Research Applications
5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) exhibits potent antitumor activity against various cancer cell lines. It has also been found to possess antimicrobial, antiviral, and anti-inflammatory properties. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been shown to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Furthermore, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine) has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
5-[(E)-4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]but-2-enyl]sulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6S4/c9-5-11-13-7(17-5)15-3-1-2-4-16-8-14-12-6(10)18-8/h1-2H,3-4H2,(H2,9,11)(H2,10,12)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHNZDCGFQPCL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCSC1=NN=C(S1)N)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CSC1=NN=C(S1)N)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4682610.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4682624.png)

![1-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4682635.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4682639.png)


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4682657.png)

![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4682663.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4682686.png)

![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4682709.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4682714.png)